2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

Catalog No.
S13590854
CAS No.
M.F
C8H3ClF4O2
M. Wt
242.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic...

Product Name

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

Molecular Formula

C8H3ClF4O2

Molecular Weight

242.55 g/mol

InChI

InChI=1S/C8H3ClF4O2/c9-3-1-2-4(10)6(11)5(3)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

ZFYDGAIIDCOXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(C(=O)O)(F)F)Cl

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with the molecular formula C8_8H3_3ClF4_4O2_2 and a molecular weight of 242.55 g/mol. It features a difluoroacetic acid moiety attached to a chloro-difluorophenyl group, making it a significant compound in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. The compound's structure includes a chlorinated aromatic ring, which enhances its reactivity and interaction with biological systems.

Typical for carboxylic acids and halogenated compounds, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in the formation of fluorinated hydrocarbons.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid typically involves multi-step synthetic pathways. Common methods include:

  • Starting from 6-chloro-2,3-difluorophenol: This precursor can be reacted with difluoroacetic anhydride or difluoroacetic acid under acidic conditions to yield the desired product.
  • Fluorination reactions: Utilizing fluorinating agents such as sulfur tetrafluoride or other fluorine sources can introduce the necessary fluorine atoms onto the aromatic ring.
  • Functional group transformations: Subsequent reactions can modify the carboxylic acid group for desired applications.

These synthetic strategies highlight the versatility required in fluorinated compound synthesis.

The applications of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid span several fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) due to its biological activities.
  • Agriculture: Utilized as a herbicide or pesticide component owing to its effectiveness against various plant pathogens.
  • Material Science: Could serve as a building block for developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid focus on its behavior in biological systems and its interactions with proteins or enzymes. These studies typically assess:

  • Binding affinity: How well the compound binds to target proteins or receptors.
  • Mechanism of action: Understanding how the compound exerts its biological effects at the molecular level.
  • Toxicology assessments: Evaluating potential toxic effects on non-target organisms and human health.

Such studies are essential for determining the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid1523486-08-9Contains a para-chlorine substitution on the phenyl ring
2-Chloro-2',4'-difluoroacetophenone51336-94-8Contains an acetophenone structure; used in different applications
Difluoroacetic acid151-67-7A simpler structure without aromatic substitution; widely used as a reagent

The uniqueness of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid lies in its specific chloro and difluorophenyl substitutions, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

241.9757697 g/mol

Monoisotopic Mass

241.9757697 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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